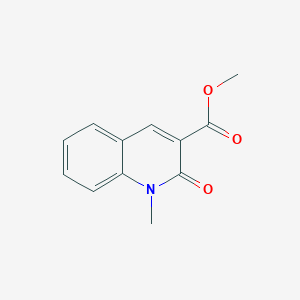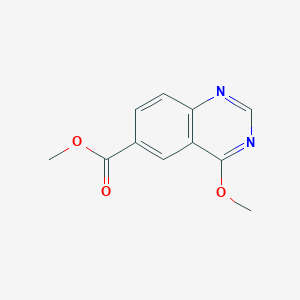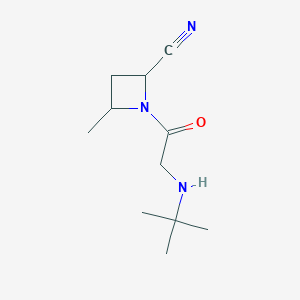
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile is a complex organic compound that features a tert-butylamino group, an acetyl group, and a carbonitrile group attached to a four-membered azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile can be achieved through several methodsThe reaction conditions typically require the use of catalysts such as Cu(OTf)2 and may be conducted under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing derivatives.
Aplicaciones Científicas De Investigación
1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be utilized in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl and carbonitrile groups can also play a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile include:
tert-Butyl acetate: A colorless flammable liquid used as a solvent in various industrial applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-[2-(tert-butylamino)acetyl]-4-methylazetidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-8-5-9(6-12)14(8)10(15)7-13-11(2,3)4/h8-9,13H,5,7H2,1-4H3 |
Clave InChI |
VKHQBYOHAGNXEC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N1C(=O)CNC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


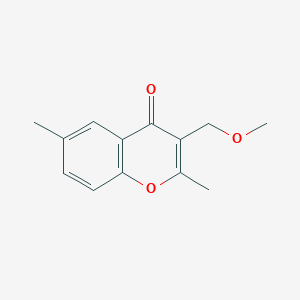
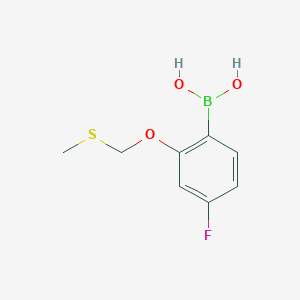
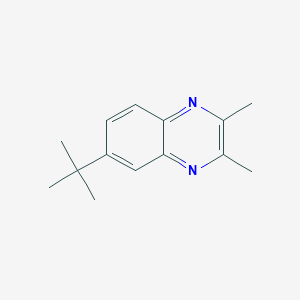
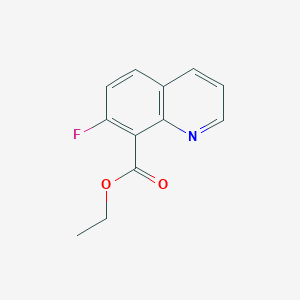
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
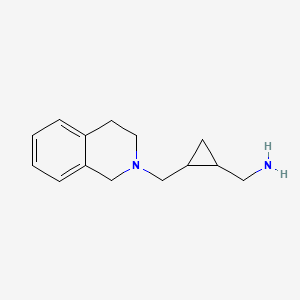
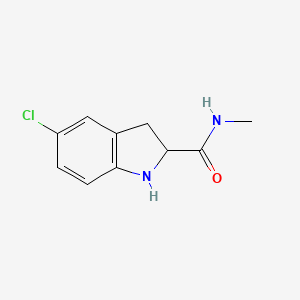
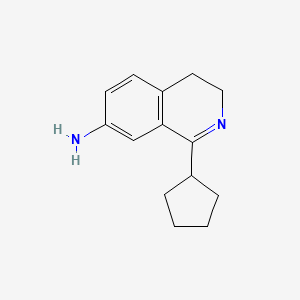
![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
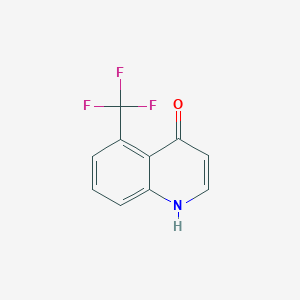
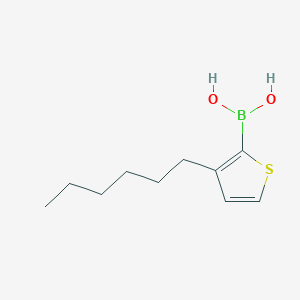
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
